An In-depth Technical Guide to the Chemical Properties of 3-amino-N-isopropylbenzamide
An In-depth Technical Guide to the Chemical Properties of 3-amino-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-amino-N-isopropylbenzamide, a substituted benzamide of interest in chemical and pharmaceutical research. This document details its structural characteristics, physicochemical properties, and safety information. A generalized synthesis protocol and a hypothetical biological pathway are also presented to guide further investigation.
Core Chemical Properties
3-amino-N-isopropylbenzamide is a solid organic compound.[1] Its core structure consists of a benzene ring substituted with an amino group and an N-isopropylcarboxamide group at the meta positions.
| Property | Value | Source |
| IUPAC Name | 3-amino-N-(propan-2-yl)benzamide | [2] |
| CAS Number | 81882-62-4 | [1] |
| Molecular Formula | C10H14N2O | [1][3][4] |
| Molecular Weight | 178.23 g/mol | [1] |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC=C1)N | [2] |
| InChI Key | GYXJWWPQRQOJRM-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
| Density | 1.077 g/cm³ (predicted) | [5] |
| Melting Point | Data not available for 3-amino-N-isopropylbenzamide. For comparison, the melting point of the unsubstituted N-isopropylbenzamide is 101-103 °C.[6] | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Data not available. | N/A |
Spectroscopic Data
While specific spectra for 3-amino-N-isopropylbenzamide are not publicly available, typical spectroscopic characteristics for related benzamide structures are well-documented. Researchers can anticipate the following features:
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¹H NMR: The spectrum would likely show signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the amine protons, and the amide proton. The chemical shifts and coupling patterns would be consistent with the structure.
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¹³C NMR: The spectrum would exhibit resonances for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.
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IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine and the secondary amide, a strong C=O stretching frequency for the amide carbonyl group, and characteristic aromatic C-H and C=C stretching and bending vibrations. For the related N-isopropylbenzamide, characteristic peaks are observed at 3290 cm⁻¹ (N-H) and 1630 cm⁻¹ (C=O).[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.23 g/mol ) and fragmentation patterns characteristic of benzamides and isopropyl-containing compounds.
Experimental Protocols
Synthesis of 3-amino-N-isopropylbenzamide
A common method for the synthesis of N-substituted benzamides is the coupling of a carboxylic acid with an amine. The following is a generalized protocol for the synthesis of 3-amino-N-isopropylbenzamide from 3-aminobenzoic acid and isopropylamine.
Reaction Scheme:
Figure 1. General synthesis scheme for 3-amino-N-isopropylbenzamide.
Materials:
-
3-Aminobenzoic acid
-
Isopropylamine
-
Coupling agent (e.g., HATU, DCC)
-
Amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography)
Procedure:
-
Dissolve 3-aminobenzoic acid in an anhydrous solvent.
-
Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).
-
Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10 minutes to activate the carboxylic acid.
-
Add isopropylamine (1.0-1.1 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-N-isopropylbenzamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathway
While no specific biological activity has been reported for 3-amino-N-isopropylbenzamide, its structural similarity to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggests that it may also exhibit PARP inhibitory activity.[5][7][8][9][10] PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy in cancer treatment, particularly in cancers with BRCA1/2 mutations.
The following diagram illustrates a hypothetical signaling pathway where 3-amino-N-isopropylbenzamide could act as a PARP inhibitor.
Figure 2. Hypothetical mechanism of action for 3-amino-N-isopropylbenzamide as a PARP1 inhibitor.
This proposed mechanism suggests that by inhibiting PARP1, 3-amino-N-isopropylbenzamide could prevent the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with deficient DNA repair pathways (e.g., BRCA-mutated), this inhibition could lead to an accumulation of DNA damage and ultimately, apoptosis.
Safety and Handling
3-amino-N-isopropylbenzamide is classified as an irritant.[3] Safety data sheets for similar compounds indicate that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11][12] It may also cause respiratory irritation.[11]
Precautionary Measures:
-
Use only in a well-ventilated area.[11]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
Avoid breathing dust.[11]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke when using this product.[11]
In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
3-amino-N-isopropylbenzamide is a chemical compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a hypothetical biological target. Further experimental validation is necessary to confirm the physical properties and to explore the biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-氨基-N-(异丙基)苯甲酰胺 CAS#: 81882-62-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 3-Amino-N-isopropylbenzamide - CAS:81882-62-4 - Sunway Pharm Ltd [3wpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 9. 3-Aminobenzamide (3-AB), PARP inhibitor (CAS 3544-24-9) | Abcam [abcam.com]
- 10. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
